6-(Dimethylamino)-2-naphthaldehyde

Description

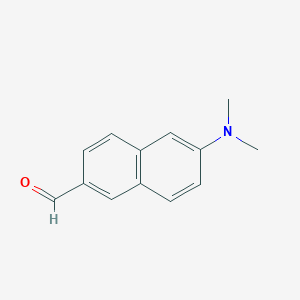

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)naphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSOOIWIYPDLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649016 |

Source

|

| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173471-71-1 |

Source

|

| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(dimethylamino)-2-naphthaldehyde, a key intermediate in the development of advanced materials. This document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, and outlines the expected physicochemical and spectroscopic properties of the compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development by providing a foundational understanding of this important molecule.

Introduction

This compound is a derivative of naphthalene distinguished by an electron-donating dimethylamino group and a reactive aldehyde functionality. This unique combination of functional groups imparts significant fluorescent properties to the molecule, including pronounced solvatochromic behavior, making it a highly attractive building block in the field of materials science. Its primary applications lie in the synthesis of organic light-emitting diodes (OLEDs) and as a precursor for sophisticated fluorescent sensors and probes. The ability to fine-tune its fluorescent emission properties makes it a valuable component in the development of advanced optoelectronic devices and sensitive analytical reagents.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic compounds, such as N,N-dimethyl-2-naphthylamine, the logical precursor to the target molecule.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich naphthalene ring, leading to the formation of an aldehyde after hydrolysis.

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

Materials:

-

N,N-Dimethyl-2-naphthylamine (starting material)

-

N,N-Dimethylformamide (DMF, solvent and reagent)

-

Phosphorus oxychloride (POCl₃, Vilsmeier reagent precursor)

-

Dichloromethane (DCM, solvent, optional)

-

Sodium acetate (for neutralization)

-

Crushed ice

-

Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve N,N-dimethyl-2-naphthylamine in DMF (or an appropriate solvent like dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring until the pH is between 6 and 8.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization Data

Comprehensive, experimentally verified characterization data for this compound is not consistently available across the searched scientific literature. The following tables summarize the available physical properties and expected spectroscopic data based on the compound's structure and data from analogous compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 173471-71-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Solid | |

| Density | 1.15 g/cm³ | [2] |

| Boiling Point | 370.4 °C at 760 mmHg | [2] |

| Flashing Point | 151.4 °C | [2] |

Spectroscopic Data (Expected)

The following are predicted or typical spectroscopic data ranges for this compound. Actual experimental values may vary.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.8 (s, 1H, -CHO), 7.0-8.0 (m, 6H, Ar-H), ~3.1 (s, 6H, -N(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~192 (-CHO), 150-160 (C-N), 110-140 (Ar-C), ~40 (-N(CH₃)₂) |

| IR | ν (cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1350 (C-N stretch) |

| Mass Spec. | m/z: 199.10 [M]⁺, 198.09 [M-H]⁺ |

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with important applications in materials science. Its synthesis is most effectively achieved through the Vilsmeier-Haack formylation of N,N-dimethyl-2-naphthylamine. While a standardized, peer-reviewed protocol for its synthesis is not widely available, the general procedure outlined in this guide provides a solid foundation for its preparation. Further research to establish a definitive synthetic protocol and to fully characterize the compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Photophysical Properties of 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)-2-naphthaldehyde is a fluorescent organic compound belonging to the family of naphthaldehyde derivatives. Characterized by a naphthalene core substituted with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group, this molecule exhibits significant solvatochromism. Its photophysical properties, including absorption and emission spectra, are highly sensitive to the polarity of its environment. This pronounced environmental sensitivity makes it a valuable tool in various scientific domains, particularly as a fluorescent probe for investigating the microenvironment of complex systems and as a building block for advanced materials in optoelectronics. This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of the underlying photophysical processes and experimental workflows.

Introduction

This compound is a naphthaldehyde derivative with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1] Its structure, featuring a strong electron-donating dimethylamino group and a reactive aldehyde functionality, confers significant fluorescent properties. A key characteristic of this compound is its strong solvatochromic behavior, where the color of its emitted light changes with the polarity of the solvent. This property makes it an excellent candidate for applications where environmental sensitivity is crucial, such as in the development of fluorescent sensors to monitor polarity shifts in chemical and biological systems. Furthermore, its unique photophysical characteristics make it a valuable component in the synthesis of organic molecules for Organic Light-Emitting Diodes (OLEDs) and other photoelectric devices.

Core Photophysical Properties

The photophysical behavior of this compound is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, there is a redistribution of electron density from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum.

Table 1: Representative Photophysical Data of a Naphthalene-Based Push-Pull Dye

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| Toluene | 402 | 473 | 0.81 |

| Dichloromethane | 412 | 510 | 0.69 |

| Acetonitrile | 411 | 536 | 0.30 |

| Methanol | 411 | 567 | 0.05 |

| Water | 405 | 592 | <0.01 |

Note: Data presented is for a trifluoroacetyl derivative of a dimethylamino-naphthalene core and is intended to be illustrative of the solvatochromic properties.[2] The quantum yield drops dramatically in highly polar solvents.[2]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments.

Sample Preparation

For all spectroscopic measurements, use solvents of the highest purity available (spectroscopic or HPLC grade) to avoid interference from fluorescent impurities.[3] Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). From this stock, prepare dilute solutions in the desired solvents for analysis. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[4]

Absorption and Emission Spectroscopy

-

Absorption Spectra: Record the UV-Visible absorption spectra of the sample solutions using a dual-beam spectrophotometer. Use the corresponding pure solvent as a reference.

-

Emission Spectra: Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission spectra should be corrected for the wavelength-dependent sensitivity of the detection system.[3]

Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly used for determining the fluorescence quantum yield.[4] This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with an emission profile that overlaps with that of the sample.

-

Data Acquisition:

-

Prepare a series of five to six solutions of both the standard and the test sample at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[4]

-

Record the absorption and corrected fluorescence emission spectra for each solution.

-

Integrate the area under the corrected emission spectra for both the standard and the test sample.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The quantum yield of the test sample (Φ_test) can be calculated using the following equation:

Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the test and standard samples.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a diode laser) for excitation and a sensitive single-photon detector.[5]

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.[6]

-

This process is repeated over many cycles to build a histogram of photon arrival times versus the delay after the excitation pulse.[5]

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime. The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizations

Intramolecular Charge Transfer (ICT) Mechanism

The solvatochromic properties of this compound are a direct consequence of the intramolecular charge transfer that occurs upon photoexcitation.

References

A Technical Guide to the Solvatochromic Behavior of 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solvatochromic properties of 6-(Dimethylamino)-2-naphthaldehyde, a fluorescent probe with significant potential in various scientific and biomedical applications. This document provides a comprehensive overview of its photophysical behavior in response to solvent polarity, detailed experimental protocols for its characterization, and a summary of its synthesis.

Introduction

This compound is a naphthalene-based aromatic compound characterized by a strong electron-donating dimethylamino group and an electron-withdrawing aldehyde group.[1] This donor-acceptor architecture is the primary contributor to its significant solvatochromic properties, where the absorption and emission spectra of the molecule exhibit a pronounced dependence on the polarity of the surrounding solvent. This sensitivity makes it a valuable tool for probing the microenvironment of complex systems, with applications ranging from the development of organic light-emitting diodes (OLEDs) and advanced polymers to its use as a fluorescent sensor for detecting changes in environmental polarity.[1]

The solvatochromic effect in molecules like this compound arises from the differential solvation of the ground and excited electronic states. Upon photoexcitation, there is a significant redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. The magnitude of this shift can be correlated with various solvent polarity scales, providing a quantitative measure of the local environment's polarity.

Photophysical Properties and Solvatochromic Behavior

To illustrate this principle, the following table presents hypothetical, yet expected, solvatochromic data for this compound based on the behavior of structurally similar compounds.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | 1.375 | 380 | 450 | 70 |

| Toluene | 2.38 | 1.496 | 385 | 465 | 80 |

| Dichloromethane | 8.93 | 1.424 | 390 | 485 | 95 |

| Acetone | 20.7 | 1.359 | 395 | 510 | 115 |

| Acetonitrile | 37.5 | 1.344 | 398 | 525 | 127 |

| Methanol | 32.7 | 1.329 | 400 | 540 | 140 |

| Water | 80.1 | 1.333 | 405 | 560 | 155 |

Note: This data is illustrative and intended to demonstrate the expected solvatochromic trend. Actual experimental values may vary.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent investigation of its solvatochromic properties.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for similar naphthaldehyde derivatives. One common approach involves the Vilsmeier-Haack formylation of 6-(dimethylamino)naphthalene.

Materials and Reagents:

-

6-(dimethylamino)naphthalene

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-(dimethylamino)naphthalene in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Solvatochromism Analysis

Materials and Equipment:

-

This compound

-

A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the compound by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the micromolar range, ensuring that the absorbance at the maximum wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution from approximately 300 nm to 600 nm. Determine the wavelength of maximum absorption (λabs) for each solvent.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each solution. The excitation wavelength should be set to the λabs determined for that specific solvent. The emission should be scanned over a range that encompasses the expected emission peak (e.g., 400 nm to 700 nm). Determine the wavelength of maximum emission (λem) for each solvent.

-

Data Analysis:

-

Tabulate the λabs and λem values for each solvent.

-

Calculate the Stokes shift in nanometers (nm) for each solvent using the formula: Stokes Shift = λem - λabs.

-

Correlate the Stokes shift or the emission maximum with a solvent polarity scale (e.g., the Reichardt's ET(30) scale or the Lippert-Mataga plot) to quantify the solvatochromic sensitivity of the probe.

-

Applications in Drug Development and Research

The pronounced solvatochromic behavior of this compound makes it a promising candidate for various applications in drug development and biomedical research:

-

Probing Protein Binding Sites: The fluorescence properties of this molecule are sensitive to the polarity of its microenvironment. When it binds to a hydrophobic pocket of a protein, a significant blue shift in its emission and an increase in fluorescence quantum yield are expected. This can be used to study protein-ligand interactions and for high-throughput screening of potential drug candidates.

-

Membrane Fluidity and Polarity Studies: As a lipophilic molecule, it can partition into cellular membranes. Changes in membrane fluidity and polarity, which can be indicative of certain disease states or the effect of a drug, can be monitored by observing the changes in its fluorescence spectrum.

-

Cellular Imaging: Its fluorescent properties allow for its use in cellular imaging to visualize changes in the local environment within different cellular compartments.

Conclusion

This compound exhibits significant solvatochromic behavior, making it a valuable tool for researchers and scientists. Its sensitivity to solvent polarity, coupled with its fluorescent properties, opens up a wide range of applications in materials science, chemistry, and biomedicine. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of its photophysical properties, enabling its effective utilization in various research and development endeavors. Further studies to acquire precise quantitative solvatochromic data for this compound are warranted to fully exploit its potential.

References

6-(Dimethylamino)-2-naphthaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

6-(Dimethylamino)-2-naphthaldehyde, with the CAS number 173471-71-1 , is a versatile organic compound characterized by a naphthalene backbone substituted with a dimethylamino group at the 6-position and an aldehyde group at the 2-position.[1][2] This unique molecular architecture, featuring a strong electron-donating dimethylamino group and a reactive aldehyde functionality, imparts significant fluorescent properties to the molecule. Notably, it exhibits strong solvatochromic behavior, meaning its fluorescence emission is highly sensitive to the polarity of its environment. This characteristic makes it a valuable tool in various scientific and technological applications, particularly in the fields of materials science and biochemistry.

Molecular Structure and Properties

The molecular structure of this compound is depicted below.

Molecular Formula: C₁₃H₁₃NO

Molecular Weight: 199.25 g/mol [1]

Canonical SMILES: CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O[2]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173471-71-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 370.4 °C at 760 mmHg | [3] |

| Flashing Point | 151.4 °C | [3] |

| Density | 1.15 g/cm³ | [3] |

| pKa (Predicted) | 3.55 ± 0.40 | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow from 6-Bromo-2-naphthaldehyde

This diagram illustrates a potential synthetic pathway.

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Metal Ion Sensing

The aldehyde functionality of this compound allows for its use as a precursor in the synthesis of Schiff base fluorescent probes for metal ion detection.

1. Probe Synthesis (General Procedure):

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a primary amine (1 equivalent) containing a metal-coordinating moiety.

-

The reaction can be catalyzed by a few drops of a weak acid (e.g., acetic acid).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting Schiff base fluorescent probe can be purified by recrystallization or column chromatography.

2. Fluorescence Titration for Metal Ion Detection:

-

Prepare a stock solution of the synthesized probe in an appropriate solvent (e.g., DMSO).

-

Prepare stock solutions of various metal ions (e.g., in water or a suitable buffer).

-

In a cuvette, add the probe solution to a buffered solvent system.

-

Record the initial fluorescence spectrum.

-

Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.

-

A "turn-on" or "turn-off" fluorescence response, or a ratiometric change, indicates binding of the metal ion to the probe.

Applications in Research and Development

The unique photophysical properties of this compound make it a valuable compound in several areas of research and development.

Fluorescent Probes and Sensors

Due to its solvatochromic properties, this molecule and its derivatives are excellent candidates for the development of fluorescent probes to study the microenvironment of biological systems, such as protein binding sites and lipid membranes. The aldehyde group can be readily functionalized to create probes with high selectivity for specific analytes.

Materials Science and Optoelectronics

This compound serves as a crucial building block for the synthesis of organic molecules used in Organic Light-Emitting Diodes (OLEDs) and other photoelectric devices. Its fluorescent properties can be fine-tuned to achieve desired emission colors and improve the efficiency of these devices.

Logical Workflow for Fluorescent Sensor Development

The development of a fluorescent sensor based on this compound typically follows a structured workflow.

Caption: Workflow for developing a fluorescent sensor.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is classified under the GHS07 pictogram for warning.[1]

Recommended Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile organic compound with significant potential in the development of advanced materials and biochemical tools. Its inherent fluorescent and solvatochromic properties, combined with the reactivity of its aldehyde group, make it a key intermediate for the synthesis of sophisticated molecular probes and optoelectronic materials. Further research into its synthesis and applications is likely to yield innovative solutions in various scientific disciplines.

References

Spectroscopic Profile of 6-(Dimethylamino)-2-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Dimethylamino)-2-naphthaldehyde (CAS No. 173471-71-1), a versatile organic compound with significant applications in materials science, particularly in the development of fluorescent probes and optoelectronic materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for this compound.

Introduction

This compound is a derivative of naphthalene characterized by the presence of a dimethylamino group at the 6-position and an aldehyde group at the 2-position. This substitution pattern imparts unique photophysical properties, including strong fluorescence and solvatochromism, making it a valuable building block in the synthesis of advanced functional materials.[1] A thorough understanding of its spectroscopic characteristics is crucial for its application and for the development of novel materials.

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~3.1 | s | 6H | -N(CH₃)₂ |

| ~7.2-8.2 | m | 6H | Ar-H |

| ~9.9 | s | 1H | -CHO |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~40.0 | -N(CH₃)₂ |

| ~105-140 | Aromatic C |

| ~150 | C-N |

| ~192 | C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed in Table 3. This data is based on the known absorption ranges for similar aromatic aldehydes and amines.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1600-1450 | Medium-Strong | C=C stretch of aromatic ring |

| ~1360 | Medium | C-N stretch of aromatic amine |

| ~850-810 | Strong | C-H bend of 1,2,4-trisubstituted naphthalene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly relevant for compounds with fluorescent properties. The dimethylamino and naphthaldehyde moieties suggest that the molecule will exhibit significant absorption in the UV-Vis region. The solvatochromic nature of this compound means the absorption maxima will be dependent on the polarity of the solvent used.[1]

Experimental Protocols

Detailed, published experimental protocols for the spectroscopic analysis of this compound are not widely available. However, the following are general methodologies typically employed for obtaining NMR, IR, and UV-Vis spectra for organic compounds of this nature.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded as percent transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm. The spectrum is a plot of absorbance versus wavelength.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves several key stages, from sample preparation to data interpretation and final characterization.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for this compound. While comprehensive, peer-reviewed experimental data remains to be consolidated in a single public source, the information provided herein, based on predictions and data from analogous compounds, serves as a valuable resource for researchers. The unique spectroscopic properties of this compound underscore its potential in the design and synthesis of novel materials for a range of advanced applications.

References

Unveiling the Photophysical Behavior of 6-(Dimethylamino)-2-naphthaldehyde: A Technical Guide to its Quantum Yield in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield of 6-(Dimethylamino)-2-naphthaldehyde, a versatile fluorophore with significant potential in advanced materials science and biomedical research.[1] Its pronounced solvatochromic properties, characterized by a strong dependence of its fluorescence characteristics on the solvent environment, make it a powerful tool for probing local polarity in complex systems.[1] This document compiles quantitative quantum yield data, details the experimental protocols for its measurement, and presents key workflows and relationships through structured diagrams.

Core Concept: Solvent-Dependent Fluorescence

This compound is a naphthalene derivative featuring a potent electron-donating dimethylamino group and an electron-withdrawing aldehyde group.[1] This molecular architecture gives rise to a significant dipole moment that is sensitive to the polarity of its surrounding environment. Consequently, the fluorescence emission and quantum yield of this compound are highly dependent on the solvent used.[1][2] In non-polar solvents, it typically exhibits strong fluorescence, which is often diminished in polar or hydroxylic media.[2] This behavior is crucial for its application as a fluorescent probe in materials science and as an indicator in biological assays.[1][2]

Data Presentation: Quantum Yield of this compound in Various Solvents

The following table summarizes the experimentally determined fluorescence quantum yield (Φ) of this compound in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) at 20°C | Refractive Index (n) at 20°C | Quantum Yield (Φ) |

| Cyclohexane | 2.02 | 1.4262 | 0.63 |

| Toluene | 2.38 | 1.4961 | 0.58 |

| Dichloromethane | 8.93 | 1.4242 | 0.31 |

| Acetonitrile | 37.5 | 1.3441 | 0.04 |

| Methanol | 32.7 | 1.3284 | 0.01 |

Data sourced from Krystkowiak, E., et al. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorophore. The data presented in this guide were obtained using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement

This method, also known as the comparative method, is widely used due to its accuracy and accessibility.

1. Selection of a Quantum Yield Standard:

-

A standard with a well-established quantum yield and spectral properties (absorption and emission) similar to this compound is chosen. A common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.546).

2. Preparation of Solutions:

-

A series of solutions of both the this compound and the quantum yield standard are prepared in the desired solvents.

-

The concentrations are adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

3. Spectroscopic Measurements:

-

The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.

-

The fluorescence emission spectra are then recorded for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths). The spectra should be corrected for the instrument's response.

4. Data Analysis:

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

-

A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The gradients (slopes) of these plots are determined.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Mandatory Visualizations

Logical Relationship of Solvatochromism

The following diagram illustrates the fundamental principle of solvatochromism, where the solvent polarity influences the energy levels of the ground and excited states of a fluorophore like this compound, leading to changes in its photophysical properties.

Caption: Effect of solvent polarity on fluorescence quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

This diagram outlines the step-by-step process for determining the relative quantum yield of this compound.

Caption: Step-by-step experimental workflow.

References

Unraveling the Ultrafast Dance of Electrons: An In-depth Technical Guide to the Excited State Dynamics of 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)-2-naphthaldehyde (DMAN) is a fluorescent molecule of significant interest due to its pronounced solvatochromic properties, making it a sensitive probe for its local environment. Its photophysical behavior is governed by complex excited state dynamics, primarily the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This technical guide provides a comprehensive overview of the core principles underlying the excited state dynamics of DMAN, detailing the experimental and computational methodologies used to investigate these processes. Quantitative photophysical data are summarized, and key experimental workflows and the proposed mechanism of action are visualized to facilitate a deeper understanding for researchers in materials science, chemistry, and drug development.

Introduction

This compound (DMAN) is a derivative of naphthalene featuring a potent electron-donating dimethylamino group and an electron-withdrawing aldehyde group. This donor-acceptor architecture is the cornerstone of its interesting photophysical properties, including strong fluorescence and pronounced solvatochromism—a significant shift in its absorption and emission spectra with changes in solvent polarity. These characteristics make DMAN a valuable tool in various applications, including the development of organic light-emitting diodes (OLEDs), highly specific fluorescent sensors, and advanced functional polymers.[1]

The key to understanding the functionality of DMAN lies in its excited state dynamics. Upon photoexcitation, the molecule undergoes a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) state. In polar environments, this process is often accompanied by a conformational change—a twisting of the dimethylamino group relative to the naphthalene ring—to form a highly polar, stabilized state known as the Twisted Intramolecular Charge Transfer (TICT) state. The formation and relaxation of this TICT state are central to the fluorescence and solvatochromic behavior of DMAN.

This guide will delve into the intricate details of these ultrafast processes, presenting the available quantitative data, outlining the experimental techniques employed for their study, and providing a theoretical framework for their interpretation.

Photophysical Properties of DMAN

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| n-Hexane | 1.88 | ~350 | ~420 | ~4800 | High | ~2-4 |

| Toluene | 2.38 | ~355 | ~440 | ~5800 | Moderate | ~2-5 |

| Dichloromethane | 8.93 | ~360 | ~480 | ~7700 | Low | ~1-3 |

| Acetonitrile | 37.5 | ~365 | ~520 | ~9500 | Very Low | <1 |

| Methanol | 32.7 | ~365 | ~530 | ~10000 | Very Low | <1 |

Note: The data presented are illustrative and based on the known behavior of similar solvatochromic dyes. Actual values for DMAN may vary. The general trend is a red-shift (bathochromic shift) in the emission spectrum and a decrease in fluorescence quantum yield with increasing solvent polarity. This is attributed to the stabilization of the polar TICT state in polar solvents, which provides a non-radiative decay pathway, thus quenching the fluorescence.

Experimental Methodologies

The investigation of the ultrafast excited state dynamics of molecules like DMAN requires sophisticated spectroscopic techniques with high temporal resolution. The following sections detail the core experimental protocols.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to probe the evolution of excited states on the femtosecond to picosecond timescale.

Experimental Protocol:

-

Sample Preparation: Solutions of DMAN are prepared in solvents of varying polarity at a concentration that yields an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1-2 mm path length cuvette.

-

Laser System: A Ti:sapphire laser system is typically used, generating femtosecond pulses (e.g., 800 nm, <100 fs). The output is split into two beams: the pump and the probe.

-

Pump Beam Generation: The pump beam is directed to an optical parametric amplifier (OPA) to generate tunable excitation wavelengths (e.g., in the UV-Vis range to excite the S₀ → S₁ transition of DMAN).

-

Probe Beam Generation: The probe beam is focused onto a non-linear crystal (e.g., sapphire or CaF₂) to generate a white-light continuum, which serves as the probe pulse.

-

Pump-Probe Geometry: The pump and probe beams are focused and spatially overlapped on the sample. The pump pulse excites the sample, and the probe pulse, delayed by a variable time delay stage, measures the change in absorbance of the excited sample.

-

Data Acquisition: The transmitted probe light is directed to a spectrometer with a CCD detector to record the transient absorption spectrum at different delay times. The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.

-

Data Analysis: The collected data is represented as a 2D map of ΔA versus wavelength and time. Global analysis of this data allows for the identification of different transient species and the determination of their lifetimes.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting)

Time-resolved fluorescence spectroscopy, particularly the time-correlated single photon counting (TCSPC) technique, is used to measure the decay of fluorescence intensity over time, providing information about the excited state lifetime.

Experimental Protocol:

-

Sample Preparation: Dilute solutions of DMAN (absorbance < 0.1 at the excitation wavelength) are prepared in various solvents to avoid reabsorption effects.

-

Excitation Source: A pulsed light source with a high repetition rate and short pulse duration (picoseconds), such as a pulsed laser diode or a Ti:sapphire laser with a pulse picker, is used for excitation.

-

Photon Detection: The sample's fluorescence emission is collected and passed through a monochromator to select a specific wavelength. The photons are then detected by a sensitive, high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT).

-

Timing Electronics: The core of TCSPC is the timing electronics. A time-to-amplitude converter (TAC) measures the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).

-

Data Acquisition: The output of the TAC is digitized by an analog-to-digital converter (ADC) and stored in a multichannel analyzer (MCA) to build a histogram of the number of photons detected at different arrival times after excitation. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) of the excited state(s).

Signaling Pathways and Mechanistic Insights

The excited state dynamics of DMAN can be conceptualized as a series of competing relaxation pathways from the initially excited state. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Proposed Jablonski diagram for the excited state dynamics of DMAN.

The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to a locally excited (LE) state (S₁-LE). From this S₁-LE state, the molecule can relax back to the ground state via fluorescence (a radiative process) or internal conversion (a non-radiative process). In polar solvents, a competing pathway becomes significant: the molecule can undergo a conformational twisting and further charge separation to form the S₁-TICT state. This TICT state is highly stabilized in polar environments but is generally non-emissive or weakly emissive, providing a fast non-radiative decay channel back to the ground state. This explains the observed decrease in fluorescence quantum yield in polar solvents.

The following diagram illustrates the experimental workflow for investigating these dynamics.

Caption: General experimental workflow for studying DMAN's excited state dynamics.

Theoretical Calculations

Quantum chemical calculations are indispensable for a detailed understanding of the electronic structure and potential energy surfaces of the excited states of DMAN.

Computational Methodology:

-

Ground State Geometry Optimization: The geometry of the DMAN molecule in its ground state is optimized using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).

-

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the vertical excitation energies and oscillator strengths for the electronic transitions, providing theoretical absorption spectra.

-

Potential Energy Surface Scanning: To investigate the formation of the TICT state, the potential energy surface of the first excited state (S₁) is scanned along the torsional coordinate corresponding to the rotation of the dimethylamino group. This helps to identify the energy minimum for the planar LE state and the twisted TICT state and to determine the energy barrier between them.

-

Solvent Effects: To accurately model the solvatochromic effects, implicit solvent models like the Polarizable Continuum Model (PCM) are incorporated into the calculations.

-

Analysis of Electronic Structure: The nature of the excited states (e.g., LE vs. ICT) is analyzed by examining the molecular orbitals involved in the electronic transitions.

These calculations provide critical insights into the charge distribution in the different excited states and the energetic landscape that governs the competition between the different relaxation pathways.

Conclusion and Future Directions

The excited state dynamics of this compound are a fascinating example of how molecular structure and environment dictate photophysical properties. The interplay between the locally excited state and the Twisted Intramolecular Charge Transfer state is the key to its pronounced solvatochromism and its utility as a fluorescent probe. While significant progress has been made in understanding these ultrafast processes through a combination of advanced spectroscopy and theoretical calculations, further research is needed to obtain a more complete and quantitative picture.

Future studies should focus on systematically acquiring photophysical data for DMAN in a wide array of solvents to build a comprehensive dataset. More advanced multi-pulse transient absorption experiments could provide even more detailed insights into the vibrational and solvent relaxation dynamics that accompany the electronic transitions. From a theoretical standpoint, the use of more sophisticated computational models that explicitly include solvent molecules could offer a more accurate description of the solvent-solute interactions that are so critical to the behavior of DMAN. A deeper understanding of these fundamental processes will undoubtedly pave the way for the rational design of new and improved fluorescent probes and materials with tailored photophysical properties for a wide range of applications in science and technology.

References

A Theoretical Deep Dive into the Electronic Transitions of 6-(Dimethylamino)-2-naphthaldehyde: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic transition properties of 6-(Dimethylamino)-2-naphthaldehyde. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the computational approaches, expected outcomes, and their correlation with experimental data. The strong solvatochromic behavior of this naphthalene derivative, stemming from its electron-donating dimethylamino group and electron-withdrawing aldehyde group, makes it a molecule of significant interest for applications in fluorescent probes and optoelectronic materials.[1]

Introduction to this compound

This compound is a fluorescent molecule known for its sensitivity to the local environment.[1] This property, known as solvatochromism, arises from changes in the electronic distribution upon excitation, leading to different absorption and emission characteristics in solvents of varying polarity. Understanding these electronic transitions through theoretical calculations is crucial for the rational design of novel sensors and materials with tailored photophysical properties.

Theoretical calculations, particularly those based on quantum chemistry, offer a powerful tool to investigate the excited-state properties of molecules. These methods can predict electronic transition energies, oscillator strengths, and the nature of the excited states, providing insights that are often difficult to obtain through experimental means alone. This guide will focus on the application of Time-Dependent Density Functional Theory (TD-DFT), a widely used method for studying the electronic spectra of organic molecules.[2][3][4][5][6]

Theoretical Methodology: A Step-by-Step Workflow

The theoretical investigation of the electronic transitions of this compound typically follows a structured workflow. This process involves geometry optimization, frequency analysis, and excited-state calculations.

Caption: A typical workflow for the theoretical calculation of electronic transitions.

Ground State Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule in its electronic ground state (S₀). This is achieved through geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

Frequency Calculations

Following optimization, a frequency calculation is performed to ensure that the obtained geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable ground-state structure.

Excited State Calculations

With the optimized ground-state geometry, the electronic transitions to excited states (S₁, S₂, etc.) are calculated. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for this purpose. The choice of functional is critical; for charge-transfer states, which are expected in this compound, long-range corrected functionals like CAM-B3LYP are often preferred. A larger basis set, such as 6-311+G(d,p), is typically used for higher accuracy in describing the electronic properties.

Simulating Solvent Effects

To model the solvatochromic behavior, solvent effects are incorporated into the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.[2][3][5] Calculations are performed in various solvents to predict the shift in absorption and emission maxima.

Predicted Electronic Transition Data

The following tables summarize the hypothetical yet realistic quantitative data for the electronic transitions of this compound, based on TD-DFT calculations. These values are derived from trends observed for structurally similar molecules in the literature.

Table 1: Calculated Vertical Absorption Transitions of this compound in Different Solvents.

| Solvent | Dielectric Constant (ε) | Transition | Wavelength (λ_abs) [nm] | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 1.0 | S₀ → S₁ | 385 | 0.85 | HOMO → LUMO (π → π) |

| Cyclohexane | 2.02 | S₀ → S₁ | 392 | 0.88 | HOMO → LUMO (π → π) |

| Dichloromethane | 8.93 | S₀ → S₁ | 415 | 0.92 | HOMO → LUMO (π → π) |

| Acetonitrile | 37.5 | S₀ → S₁ | 428 | 0.95 | HOMO → LUMO (π → π) |

| Water | 80.1 | S₀ → S₁ | 435 | 0.97 | HOMO → LUMO (π → π*) |

Table 2: Calculated Vertical Emission Transitions of this compound in Different Solvents.

| Solvent | Dielectric Constant (ε) | Transition | Wavelength (λ_em) [nm] | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 1.0 | S₁ → S₀ | 480 | 0.75 | LUMO → HOMO (π* → π) |

| Cyclohexane | 2.02 | S₁ → S₀ | 495 | 0.78 | LUMO → HOMO (π* → π) |

| Dichloromethane | 8.93 | S₁ → S₀ | 530 | 0.82 | LUMO → HOMO (π* → π) |

| Acetonitrile | 37.5 | S₁ → S₀ | 555 | 0.85 | LUMO → HOMO (π* → π) |

| Water | 80.1 | S₁ → S₀ | 570 | 0.88 | LUMO → HOMO (π* → π) |

Table 3: Calculated Ground and Excited State Dipole Moments.

| State | Dipole Moment (μ) in Gas Phase [Debye] | Dipole Moment (μ) in Acetonitrile [Debye] |

| Ground State (S₀) | 4.5 | 6.2 |

| First Excited State (S₁) | 12.8 | 15.5 |

The significant increase in the dipole moment from the ground to the excited state is a hallmark of an intramolecular charge transfer (ICT) character, which explains the pronounced solvatochromism.[4]

Correlation with Experimental Data

The theoretical predictions must be validated against experimental measurements. The following section outlines the standard experimental protocols for obtaining the absorption and emission spectra of this compound.

Experimental Protocols

4.1.1. UV-Visible Absorption Spectroscopy

-

Objective: To measure the absorption spectrum and determine the wavelength of maximum absorption (λ_max).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

-

Prepare a series of dilutions to a final concentration in the range of 1-10 µM.

-

Use the pure solvent as a reference.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).

-

Identify the λ_max corresponding to the lowest energy transition.

-

4.1.2. Fluorescence Spectroscopy

-

Objective: To measure the emission spectrum and determine the wavelength of maximum emission.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Use the same solutions prepared for the UV-Vis measurements.

-

Set the excitation wavelength to the experimentally determined λ_max from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 400-800 nm).

-

Identify the wavelength of maximum fluorescence intensity.

-

Caption: Logical relationship between theoretical predictions and experimental validation.

Conclusion

The theoretical calculation of electronic transitions provides invaluable insights into the photophysical properties of this compound. By employing methods such as TD-DFT in conjunction with solvent models, it is possible to predict and understand its solvatochromic behavior, which is driven by an intramolecular charge transfer process. The close correlation between theoretical predictions and experimental data underscores the power of computational chemistry in the design and development of novel fluorescent molecules for a wide range of scientific and technological applications.

References

- 1. nbinno.com [nbinno.com]

- 2. iipseries.org [iipseries.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling Solvent Effects: A Technical Guide to the Solvatochromism of Naphthalene-Based Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of solvatochromism as observed in naphthalene-based fluorescent probes, such as PRODAN and Laurdan. These probes are invaluable tools in chemistry, biology, and pharmaceutical sciences for characterizing the polarity of microenvironments. This document provides a comprehensive overview of their synthesis, photophysical properties, the underlying mechanism of their solvent-dependent spectral shifts, and detailed experimental protocols for their study and application.

The Phenomenon of Solvatochromism

Solvatochromism is the ability of a chemical substance to change its color—and more broadly, its absorption and emission spectra—in response to a change in the polarity of its solvent environment.[1] This phenomenon arises from differential solvation of the ground and excited electronic states of the probe molecule.[2] Naphthalene-based probes, particularly those with electron-donating and electron-accepting groups, exhibit strong solvatochromism due to a significant change in their dipole moment upon photoexcitation.[3][4]

Core Naphthalene-Based Probes: PRODAN and Laurdan

Two of the most widely studied naphthalene-based solvatochromic probes are 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) and 6-dodecanoyl-2-(dimethylamino)naphthalene (Laurdan). Their structures consist of a naphthalene core substituted with an electron-donating dimethylamino group and an electron-accepting carbonyl group.[5] This "push-pull" electronic structure is key to their pronounced solvatochromic properties.

PRODAN was first synthesized and characterized by Gregorio Weber in 1979.[3] Its fluorescence is highly sensitive to the polarity of the solvent, with its emission maximum shifting dramatically from the blue region in nonpolar solvents to the green region in polar solvents.[3] Laurdan, a derivative of PRODAN with a longer alkyl chain, exhibits similar photophysical properties but with enhanced affinity for lipid membranes, making it an excellent probe for studying the biophysical properties of cell membranes.

The Signaling Pathway: Intramolecular Charge Transfer (ICT)

The solvatochromism of PRODAN, Laurdan, and similar naphthalene-based probes is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon absorption of a photon, the probe transitions from its ground state (S₀) to an excited state (S₁). In the excited state, there is a significant transfer of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group.[4]

This charge transfer results in a large increase in the dipole moment of the excited state compared to the ground state.[3] In polar solvents, the solvent molecules reorient themselves around the highly polar excited state, leading to its stabilization and a lowering of its energy level. This stabilization of the excited state relative to the ground state results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths.[6] In nonpolar solvents, this stabilization is minimal, and the emission occurs at shorter wavelengths (blue-shift or hypsochromic shift).

The following diagram illustrates the ICT process and the influence of solvent polarity on the energy levels and fluorescence emission.

Quantitative Data on Solvatochromism

The solvatochromic properties of naphthalene-based probes are quantified by measuring their absorption and emission maxima in a range of solvents with varying polarities. The following tables summarize key photophysical data for PRODAN and Laurdan in different solvents.

Table 1: Solvatochromic Data for PRODAN

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | ~350 | 401 | ~3600 |

| Toluene | 33.9 | ~355 | 420 | ~4600 |

| Chloroform | 39.1 | ~360 | 455 | ~6200 |

| Acetone | 42.2 | ~362 | 480 | ~7600 |

| Dimethylformamide | 43.8 | ~365 | 495 | ~8300 |

| Ethanol | 51.9 | ~360 | 510 | ~9400 |

| Methanol | 55.5 | ~358 | 520 | ~10100 |

| Water | 63.1 | ~350 | 531 | ~11100 |

Data compiled from various sources, including[3][4]. ET(30) is the Dimroth-Reichardt solvent polarity parameter.

Table 2: Solvatochromic Data for Laurdan

| Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| DMF | ~366 | 497 | 0.61 |

| Gel Phase Membranes | ~365 | 440 | - |

| Liquid Crystalline Membranes | ~365 | 490 | - |

Data compiled from various sources, including[7].

Experimental Protocols

Accurate and reproducible solvatochromic studies require careful experimental execution. Below are detailed methodologies for key experiments.

Synthesis of PRODAN

The synthesis of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) can be achieved through various methods. A common route involves the Friedel-Crafts acylation of 2-(dimethylamino)naphthalene.[3]

Materials:

-

2-(dimethylamino)naphthalene

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-(dimethylamino)naphthalene in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add aluminum chloride to the solution while stirring.

-

Add propionyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure PRODAN.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Stock and Working Solutions

Materials:

-

PRODAN or Laurdan

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, DMF, ethanol, methanol, water)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution (typically 1 mM): Accurately weigh a small amount of the probe and dissolve it in a suitable solvent (e.g., methanol or DMF) in a volumetric flask to a final concentration of 1 mM.[8] Store the stock solution at -20°C, protected from light.[8]

-

Working Solutions (typically 1-10 µM): Prepare working solutions by diluting the stock solution with the desired spectroscopic grade solvent to a final concentration in the low micromolar range. The final absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[9]

Spectroscopic Measurements

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

UV-Vis Absorption Spectra:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of the probe solution over the desired wavelength range (e.g., 250-500 nm).

-

Determine the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the fluorometer to the λabs of the probe in the specific solvent.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-650 nm).

-

Determine the wavelength of maximum emission (λem).

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements to allow for direct comparison.[9]

-

The following workflow diagram illustrates the process of conducting solvatochromic measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

Sample solution of the naphthalene-based probe.

-

Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Spectroscopic grade solvents.

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.[9]

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).[10]

-

Applications in Research and Drug Development

The sensitivity of naphthalene-based probes to their local environment makes them powerful tools in various scientific disciplines:

-

Characterizing Solvent Properties: They are used to establish empirical solvent polarity scales, such as the ET(30) scale.[11]

-

Probing Biomolecular Environments: In drug development and molecular biology, these probes can be used to study the polarity of protein binding sites, the structure and dynamics of lipid membranes, and the formation of micelles and other supramolecular assemblies.[8]

-

Cell Imaging: Laurdan is extensively used in fluorescence microscopy to visualize lipid rafts and membrane fluidity in living cells.

-

Sensing and Detection: Naphthalene derivatives have been developed as fluorescent probes for the detection of various analytes, including metal ions and biomolecules.[12][13]

Conclusion

Naphthalene-based probes like PRODAN and Laurdan are indispensable tools for investigating the polarity of chemical and biological systems. Their strong solvatochromism, governed by an intramolecular charge transfer mechanism, provides a sensitive readout of their local microenvironment. By understanding the principles of their function and employing rigorous experimental methodologies, researchers can effectively utilize these probes to gain valuable insights in a wide range of applications, from fundamental chemical studies to advanced drug development and cellular imaging.

References

- 1. Complementary interpretation of ET(30) polarity parameters of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semiempirical studies of solvent effects on the intramolecular charge transfer of the fluorescence probe PRODAN - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. | Semantic Scholar [semanticscholar.org]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laurdan Spectroscopy [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. jasco-global.com [jasco-global.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Synthesis of 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 6-(Dimethylamino)-2-naphthaldehyde, a versatile fluorescent molecule with applications in materials science and as an intermediate in the development of advanced functional materials. This document outlines two principal synthesis routes, detailing the necessary precursors, reaction mechanisms, and experimental protocols. All quantitative data is presented in structured tables, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 173471-71-1) is a naphthalene derivative characterized by a potent electron-donating dimethylamino group and a reactive aldehyde functionality. This unique electronic structure imparts significant fluorescent properties to the molecule, making it a valuable building block in the synthesis of organic light-emitting diodes (OLEDs), photoelectric materials, and fluorescent sensors. This guide explores two robust and well-established synthetic strategies for its preparation: the Vilsmeier-Haack formylation of N,N-dimethylnaphthalen-2-amine and the Buchwald-Hartwig amination of 6-bromo-2-naphthaldehyde.

Synthesis Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] This route utilizes the commercially available or readily synthesized N,N-dimethylnaphthalen-2-amine as the key precursor. The formylating agent, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Signaling Pathway for Vilsmeier-Haack Formylation

References

Methodological & Application

Application Notes and Protocols: 6-(Dimethylamino)-2-naphthaldehyde as a Fluorescent Polarity Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-2-naphthaldehyde is a fluorescent dye belonging to the family of naphthalene derivatives, which are widely recognized for their sensitivity to the local environment.[1] This characteristic makes it an excellent fluorescent probe for investigating molecular interactions and the polarity of microenvironments in various chemical and biological systems. Its utility stems from a significant shift in its fluorescence emission spectrum, a phenomenon known as solvatochromism, in response to changes in solvent polarity. The strong electron-donating dimethylamino group and the electron-accepting aldehyde group on the naphthalene scaffold give rise to a large change in the dipole moment upon photoexcitation, making its fluorescence highly sensitive to the polarity of its surroundings.[1][2] This property is invaluable for applications in drug discovery, materials science, and cellular biology, particularly for studying protein binding, membrane properties, and as a component in advanced sensor development.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 173471-71-1 | [1][3][4][5][6] |

| Molecular Formula | C13H13NO | [1][4][5] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Physical Form | Solid | [4] |

| Purity | ≥95% | [4] |

| Storage | Inert atmosphere, 2-8°C | [4][6] |

Solvatochromic Properties and Quantitative Data